methyl carbonate;tetrabutylazanium
Description
Contextualization within Organic Carbonate Chemistry and Sustainable Synthesis
The pursuit of green and sustainable chemistry has driven a shift away from hazardous reagents and solvents. In this context, organic carbonates, particularly dimethyl carbonate (DMC), have emerged as environmentally benign alternatives for methylation and carboxylation reactions. frontiersin.orgsmith.edu DMC is recognized for its low toxicity, biodegradability, and for being a product of green synthesis pathways itself. frontiersin.orgsmith.edu
Tetrabutylammonium (B224687) methyl carbonate plays a crucial role within this sustainable framework. It can be synthesized through a safe and mild procedure involving the reaction of commercially available tetrabutylammonium methoxide (B1231860) with carbon dioxide, a readily available and inexpensive C1 source. researchgate.netacs.orgdatapdf.com This method avoids the use of highly toxic and hazardous chemicals like phosgene (B1210022) or carbon monoxide, which were traditionally used in carbonate synthesis. researchgate.netacs.orgdatapdf.com The ability to utilize CO2 as a building block positions TBAMC as a key intermediate in carbon fixation strategies, converting a greenhouse gas into valuable chemical products. researchgate.netphasetransfercatalysis.com This direct incorporation of CO2 into an organic molecule underscores its importance in developing more sustainable chemical processes. researchgate.netacs.orgdatapdf.com
Significance as a Quaternary Ammonium (B1175870) Carbonate in Modern Chemical Transformations
As a quaternary ammonium carbonate, tetrabutylammonium methyl carbonate possesses distinct properties that make it a valuable reagent and catalyst in modern organic synthesis. The tetrabutylammonium cation provides solubility in organic solvents and facilitates phase transfer catalysis, which is crucial for reactions involving immiscible reactants. tandfonline.comtandfonline.comnih.gov
Its primary significance lies in its utility in a range of chemical transformations:
Esterification and Methylation: TBAMC is highly effective in methylation reactions. It is used in conjunction with dimethyl carbonate for the methyl esterification of carboxylic acids. tandfonline.comtandfonline.commobt3ath.comacs.org In these systems, the related salt, tetrabutylammonium chloride (TBACl), can act as a phase transfer catalyst, increasing the interaction between the reactants and also serving as a high-temperature reaction medium. tandfonline.comtandfonline.commobt3ath.com The use of quaternary ammonium salts like TBAMC allows for milder reaction conditions compared to traditional methods that often require high pressures and temperatures in an autoclave. tandfonline.com It has also been shown that quaternary ammonium carboxylates can be directly alkylated by DMC to form methyl esters. acs.org
Synthesis of Organic Carbonates: TBAMC serves as an excellent reagent for the synthesis of other organic carbonates. It reacts with various alkyl halides under mild conditions to produce the corresponding mixed methyl or ethyl carbonates in high yields. researchgate.netacs.orgdatapdf.com This provides a safe and efficient route to a versatile class of compounds used as solvents and intermediates in the pharmaceutical and polymer industries. acs.org
Catalysis in CO2 Fixation: The compound is instrumental in the chemical fixation of CO2. For instance, quaternary ammonium salts like tetrabutylammonium iodide or bromide are used as co-catalysts in the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are important high-value chemicals. researchgate.netmdpi.comresearchgate.net While not TBAMC itself, these related salts highlight the critical role of the tetrabutylammonium cation in activating substrates and facilitating these transformations under mild conditions. mdpi.com
Latent Base Catalysis: In polymer chemistry, tetrabutylammonium methyl carbonate has been investigated as a latent base catalyst. The bulky alkyl groups on the nitrogen atom influence the catalyst's pot-life and compatibility with polymer binders, making it suitable for crosslinking applications in coatings. googleapis.com
The table below summarizes the yields of various methyl esters produced from the esterification of carboxylic acids using dimethyl carbonate (DMC) in the presence of a tetrabutylammonium salt-based catalytic system.
| Carboxylic Acid | Product | Yield (%) |
| Benzoic Acid | Methyl Benzoate | 86 |
| Indole-3-acetic acid | O,N-dimethylated product | 93 |
| 5-methoxyindole | 1-methyl-5-methoxyindole | 97 |
This data is compiled from studies on esterification and methylation reactions using dimethyl carbonate with a tetrabutylammonium-based catalyst system. tandfonline.comgoogle.com
Structure
3D Structure of Parent
Properties
CAS No. |
156294-05-2 |
|---|---|
Molecular Formula |
C18H39NO3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
methyl carbonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C2H4O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
WJKZTELBRDUZPO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.COC(=O)[O-] |
Origin of Product |
United States |
Academic Synthesis Methodologies and Precursor Generation of Tetrabutylazanium Methyl Carbonate
Direct Carbon Dioxide Incorporation into Tetrabutylammonium (B224687) Alkoxides
A primary and direct route to tetrabutylazanium methyl carbonate involves the reaction of a tetrabutylammonium alkoxide with carbon dioxide. This method is efficient and proceeds under mild conditions.
Synthesis from Tetrabutylammonium Methoxide (B1231860) and Carbon Dioxide
A well-documented and safe procedure for synthesizing tetrabutylazanium methyl carbonate (TBAMC) involves the direct reaction of commercially available tetrabutylammonium methoxide (TBAM) with carbon dioxide. researchgate.netacs.orgacs.org This method stands out for its mild reaction conditions and avoidance of toxic reagents like phosgene (B1210022) or carbon monoxide. researchgate.netacs.org
The synthesis is typically carried out by bubbling carbon dioxide through a methanolic solution of tetrabutylammonium methoxide. acs.org The reaction proceeds via the insertion of the CO2 molecule into the tetrabutylammonium methoxide. acs.org Evaporation of the solvent, typically methanol (B129727), yields tetrabutylazanium methyl carbonate as a white or yellowish solid which is notably hygroscopic and should be dried under vacuum and stored in a desiccator under an inert atmosphere, such as argon. acs.org If stored correctly, the resulting solid can be used for several months without a noticeable loss of activity. acs.org
This reaction provides high yields of the desired product. The general reaction is depicted below:
[N(C₄H₉)₄]⁺[OCH₃]⁻ + CO₂ → [N(C₄H₉)₄]⁺[O₂COCH₃]⁻
| Precursor | Reagent | Product | Key Characteristics |
| Tetrabutylammonium methoxide | Carbon dioxide | Tetrabutylazanium methyl carbonate | High yield, mild conditions, hygroscopic product |
Alternative Preparative Routes for Research Scale Production
Beyond the direct carbonation of alkoxides, alternative methods have been developed for the laboratory-scale synthesis of tetrabutylazanium methyl carbonate. These routes often start from different tetrabutylammonium precursors.
One notable alternative involves the reaction of tetrabutylammonium hydroxide (B78521) with dimethyl carbonate. In this procedure, a solution of tetrabutylammonium hydroxide in methanol is mixed with an excess of dimethyl carbonate at room temperature. googleapis.com This reaction leads to the formation of tetrabutylazanium methyl carbonate. googleapis.com The completion of the reaction, signifying the conversion of the hydroxide to the methylcarbonate, can be confirmed by titration with aqueous HCl, where the blocked catalyst shows an equivalence point at a lower pH compared to the unblocked hydroxide. googleapis.com
Another viable research-scale synthesis starts with an aqueous solution of tetrabutylammonium hydroxide. acs.org Carbon dioxide is bubbled through the stirred solution until the solution becomes neutral, which can be monitored using an indicator like phenolphthalein (B1677637) (disappearance of the pink color). acs.org The water is subsequently removed, often by lyophilization, to yield tetrabutylammonium carbonate as a white powder. acs.org To ensure the complete removal of water, further lyophilization with anhydrous 1,4-dioxane (B91453) can be performed. acs.org While this method yields tetrabutylammonium carbonate, it is a closely related and foundational precursor from which the methyl carbonate can be derived in subsequent steps.
| Starting Material | Reagent(s) | Product | Noteworthy Aspects |
| Tetrabutylammonium hydroxide | Dimethyl carbonate, Methanol | Tetrabutylazanium methyl carbonate | Reaction completion verifiable by titration. googleapis.com |
| Tetrabutylammonium hydroxide (aqueous) | Carbon dioxide | Tetrabutylammonium carbonate | Requires lyophilization for water removal. acs.org |
Chemical Reactivity and Mechanistic Elucidation of Tetrabutylazanium Methyl Carbonate
Role as an Activated Carbon Dioxide Source in Organic Transformations
Tetrabutylammonium (B224687) methyl carbonate functions as an effective equivalent of carbon dioxide, providing a soluble and reactive source for incorporation into organic molecules. This circumvents the challenges associated with the low reactivity and poor solubility of gaseous CO₂ in many organic solvents.
The methyl carbonate anion within [TBA][MeCO₃] acts as a "carrier" of an activated CO₂ unit. This compound can be synthesized by the reaction of tetrabutylammonium methoxide (B1231860) with carbon dioxide, effectively capturing CO₂ in a more synthetically useful form. researchgate.net This activation strategy enables its participation in a variety of synthetic pathways where direct use of CO₂ would be inefficient.
One of the primary applications is in the synthesis of organic carbonates. researchgate.netrsc.org Tetrabutylammonium alkyl carbonates react readily with electrophiles like alkyl halides to produce mixed organic carbonates in high yields under mild conditions. researchgate.net This method provides a safe alternative to traditional routes that often employ toxic reagents such as phosgene (B1210022). researchgate.netrsc.org
Furthermore, the related system of dimethyl carbonate (DMC) in the presence of a tetrabutylammonium salt showcases the principle of activated CO₂ equivalents. In these reactions, the tetrabutylammonium cation acts as a phase-transfer catalyst, facilitating the reaction between a nucleophile and DMC, which can be considered a derivative of carbonic acid. tandfonline.comtandfonline.com For instance, the esterification of carboxylic acids with DMC is promoted by a combination of K₂CO₃ and tetrabutylammonium chloride (TBACl). tandfonline.comtandfonline.com The TBACl enhances the interaction between the base and the organic substrate, enabling the formation of a carboxylate anion that subsequently reacts with DMC. tandfonline.com This system highlights how the tetrabutylammonium cation can facilitate transformations involving CO₂ surrogates.
Nucleophilic Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The methyl carbonate anion is a potent nucleophile, capable of participating in reactions that form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The tetrabutylammonium cation enhances its solubility and reactivity in organic media.
Tetrabutylammonium methyl carbonate is an excellent reagent for the nucleophilic carboxylation of various electrophiles. A prominent example is its reaction with alkyl halides to synthesize unsymmetrical organic carbonates. researchgate.net The methyl carbonate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbonate ester. This reaction proceeds under mild conditions and affords high yields, demonstrating the reagent's efficiency. researchgate.net
| Electrophile (R-X) | Product (R-O-CO-OMe) | Yield (%) | Reference |
| Benzyl Bromide | Methyl Benzyl Carbonate | High | researchgate.net |
| Ethyl Iodide | Methyl Ethyl Carbonate | High | researchgate.net |
| Propyl Bromide | Methyl Propyl Carbonate | High | researchgate.net |
This reactivity extends to other electrophilic systems. While direct examples with [TBA][MeCO₃] are specific, the principle is broadly applicable. For instance, the electrochemical carboxylation of benzylic carbonates provides an alternative route to arylacetic acids, showcasing the versatility of carbonate species in C-C bond formation. researchgate.net The ambident nature of related reagents like dimethyl carbonate (DMC) further illustrates this reactivity, where nucleophilic attack can occur at either the carbonyl carbon (carboxymethylation) or the methyl carbon (methylation), depending on the nucleophile and reaction conditions. unive.itwuxibiology.com
The methyl carbonate anion can act as a nucleophile to initiate the ring-opening of epoxides. This reaction is analogous to the well-established ring-opening of epoxides by other nucleophiles under basic or neutral conditions. youtube.comyoutube.com The attack typically occurs at the less sterically hindered carbon of the epoxide ring via an Sₙ2 mechanism, leading to the formation of a β-hydroxy carbonate.
In a related and widely studied process, tetrabutylammonium halides (e.g., Bu₄NBr) are used as catalysts in the synthesis of cyclic carbonates from epoxides and CO₂. nih.govnih.gov In this reaction, the halide anion first opens the epoxide ring to form a halo-alkoxide intermediate. nih.gov This intermediate then reacts with CO₂ and cyclizes to yield the cyclic carbonate, regenerating the halide catalyst. This demonstrates the capacity of nucleophiles associated with the tetrabutylammonium cation to efficiently open epoxide rings.
By analogy, the methyl carbonate anion from [TBA][MeCO₃] would attack the epoxide, forming an alkoxide intermediate which, upon workup, would yield a hydroxy alkyl methyl carbonate. This pathway provides a method for the simultaneous introduction of carbonate and hydroxyl functionalities into a molecule.
General Reaction Scheme for Epoxide Ring-Opening:
Step 1: Nucleophilic attack of the methyl carbonate anion on an epoxide carbon.
Step 2: Cleavage of the C-O bond of the epoxide ring, forming an alkoxide.
Step 3: Protonation of the alkoxide during workup to yield the final β-hydroxy carbonate product.
Investigation of Reaction Pathways and Intermediate Species
Understanding the mechanistic pathways and identifying key intermediates are crucial for optimizing reactions involving tetrabutylammonium methyl carbonate and for designing new synthetic applications.
In catalytic applications, tetrabutylammonium methyl carbonate, or systems that generate it in situ, participate in well-defined mechanistic cycles. For example, in the transesterification of methyl esters catalyzed by tetramethylammonium (B1211777) methyl carbonate, the catalyst is believed to generate a highly active tetramethylammonium alkoxide species in situ. researchgate.netrsc.org This alkoxide is the key catalytic intermediate that drives the transesterification, and the methyl carbonate is regenerated in the process.
A similar mechanistic cycle can be proposed for reactions catalyzed by [TBA][MeCO₃]. Let's consider the esterification of a carboxylic acid (RCOOH) using dimethyl carbonate (DMC) in the presence of a catalytic amount of a base and a tetrabutylammonium salt (TBAX).
Proposed Catalytic Cycle for Esterification:
Deprotonation: The base deprotonates the carboxylic acid to form a carboxylate anion (RCOO⁻). The tetrabutylammonium cation (TBA⁺) forms an ion pair with the carboxylate, increasing its solubility and nucleophilicity in the organic medium.
Nucleophilic Attack: The activated carboxylate anion (TBA⁺RCOO⁻) attacks the dimethyl carbonate. This can proceed via two main pathways:
Carboxymethylation Pathway: Attack at the carbonyl carbon of DMC forms an anhydride (B1165640) intermediate and a methoxide anion. The methoxide then attacks the anhydride to form the methyl ester (RCOOMe) and regenerate a methyl carbonate species. acs.org
Methylation Pathway: Direct Sₙ2 attack at a methyl group of DMC yields the methyl ester (RCOOMe) and the methyl carbonate anion (MeOCO₂⁻). tandfonline.comsmith.edu
Catalyst Regeneration: The methyl carbonate anion, paired with the tetrabutylammonium cation, is available to participate in further reactions or be part of the equilibrium that sustains the catalytic cycle.
This cycle highlights the dual role of the tetrabutylammonium salt: it acts as a phase-transfer agent to bring the reactants together and its associated anion can be an active participant in the reaction mechanism. tandfonline.comtandfonline.com The efficiency of these catalytic systems often depends on the stability of the quaternary ammonium (B1175870) salt under the reaction conditions, as decomposition via Hofmann elimination can occur at higher temperatures. researchgate.netacs.org
Intramolecular Rearrangements and Cyclization Processes in Carbonate Derivatization
The derivatization of molecules with a methyl carbonate group, facilitated by reagents such as tetrabutylammonium methyl carbonate, opens up pathways for subsequent intramolecular reactions, including rearrangements and cyclizations. These processes are of significant interest in synthetic chemistry for the construction of complex cyclic architectures from acyclic precursors. The methyl carbonate moiety can act as a leaving group or a precursor to a reactive intermediate, enabling ring formation through various mechanisms.
One notable example of an intramolecular cyclization following carbonate derivatization is the synthesis of cyclic ethers from diols. The reaction of a 1,4-diol with a dialkyl carbonate, such as dimethyl carbonate, initially leads to the formation of a hydroxyalkyl methyl carbonate intermediate. This intermediate can then undergo an intramolecular cyclization to afford the corresponding tetrahydrofuran (B95107) derivative. frontiersin.org The mechanism is proposed to proceed via a two-step sequence: an initial methoxycarbonylation of one of the hydroxyl groups through a BAc2 mechanism, followed by an intramolecular SN2-type cyclization (BAl2 mechanism) where the remaining hydroxyl group attacks the alkyl group of the carbonate, and the methyl carbonate anion acts as the leaving group. frontiersin.org
While direct studies employing tetrabutylammonium methyl carbonate for this specific transformation are not extensively documented in peer-reviewed literature, the principles of the reaction are well-established. The use of a tetrabutylammonium salt could potentially influence the reaction rate and selectivity, acting as a phase-transfer catalyst in biphasic systems or by enhancing the nucleophilicity of the attacking hydroxyl group through hydrogen bonding interactions. acs.org
A similar strategy can be envisioned for the synthesis of other heterocyclic systems. For instance, the reaction of a primary amine with a dicarbonate (B1257347) derivative of a 1,3-diol has been shown to produce six-membered cyclic carbamates (oxazinanones) in a one-pot reaction. researchgate.net This process involves an initial intermolecular reaction to form a linear carbamate (B1207046) intermediate, which then undergoes a subsequent intramolecular cyclization. In this case, a carbonate moiety serves as a leaving group to facilitate the ring closure. researchgate.net
Intramolecular rearrangements of carbonate esters have also been observed, leading to the formation of cyclic carbonates. For example, the thermal equilibration of 2,3-dibromopropyl ethyl carbonate and 1,3-dibromo-2-propyl ethyl carbonate results in the formation of 3-bromopropylene carbonate and ethyl bromide. rsc.org This transformation represents a novel carbonate rearrangement pathway to cyclic carbonates. The potential role of tetrabutylammonium salts in catalyzing or promoting such rearrangements is an area that warrants further investigation, as these salts are known to facilitate nucleophilic substitution reactions.
The following table summarizes representative examples of intramolecular cyclization reactions involving carbonate esters, highlighting the starting materials, reaction conditions, and products.
| Starting Material | Reagent/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,4-Butanediol | Dimethyl Carbonate (DMC), DBU or TBD | Reflux (90 °C) | Tetrahydrofuran | Quantitative | frontiersin.org |
| 1,4-Pentanediol | Dimethyl Carbonate (DMC), DBU or TBD | Reflux (90 °C) | 2-Methyltetrahydrofuran | High | frontiersin.org |
| Primary Amine and 1,3-Propanediol bis(methyl carbonate) | Potassium tert-butoxide | Solvent-free, short reaction time | 1,3-Oxazinan-2-one derivative | Good | researchgate.net |
| 2,3-Dibromopropyl ethyl carbonate | None (Thermal) | 180 °C | 3-Bromopropylene carbonate | Not specified | rsc.org |
The mechanistic understanding of these intramolecular processes is crucial for their application in targeted organic synthesis. The choice of the carbonate precursor, reaction conditions, and the presence of catalysts or promoters such as tetrabutylammonium salts can significantly influence the reaction pathway and the efficiency of the cyclization or rearrangement. Further research in this area could lead to the development of novel and efficient methodologies for the synthesis of valuable heterocyclic compounds.
Advanced Catalytic Applications of Tetrabutylazanium Methyl Carbonate in Sustainable Chemistry
Asymmetric Catalysis for Enantioselective Transformations
The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical and fine chemical industries. Tetrabutylammonium (B224687) methyl carbonate has demonstrated notable efficacy in asymmetric catalysis, particularly in the production of chiral cyclic carbonates.
Kinetic Resolution of Racemic Epoxides for Chiral Cyclic Carbonate Synthesis
Tetrabutylammonium methyl carbonate (TBAMC) has been successfully employed in the kinetic resolution of racemic epoxides, a process that separates a mixture of enantiomers by their different reaction rates. acs.orgnih.govsigmaaldrich.com In this context, TBAMC acts as an "activated CO2" source for the synthesis of optically active cyclic carbonates. acs.orgnih.govsigmaaldrich.com For instance, in the kinetic resolution of racemic propylene (B89431) oxide, the use of TBAMC in conjunction with a chiral Co(III)salen complex as a Lewis acid catalyst resulted in the formation of enantiomerically enriched propylene carbonate with an enantiomeric excess (ee) of up to 71%. acs.orgnih.gov
The proposed mechanism suggests that the chiral Lewis acid selectively complexes with and activates one enantiomer of the racemic epoxide. acs.org A subsequent backside attack by the methyl carbonate anion at the less substituted carbon atom of the epoxide leads to an enantioselective ring-opening. This is followed by a carbon-carbon bond rotation and an intramolecular displacement of methanolate to yield the chiral cyclic carbonate. acs.org This method provides a direct route to valuable chiral building blocks from readily available racemic starting materials. acs.orgnih.govsigmaaldrich.com
Enantioselectivity Control in Carbon Dioxide Cycloaddition Reactions
The direct cycloaddition of carbon dioxide to epoxides is a 100% atom-economical reaction for the synthesis of cyclic carbonates. researchgate.net Controlling the enantioselectivity of this reaction is a key challenge in producing optically pure cyclic carbonates. While much research has focused on the development of chiral catalysts for this transformation, tetrabutylammonium methyl carbonate has been shown to play a role in achieving enantioselectivity. acs.orgnih.govsigmaaldrich.comresearchgate.net
In systems employing chiral catalysts, such as chiral (salen)Co(III) complexes, the addition of a nucleophilic co-catalyst is often crucial. While tetrabutylammonium halides are commonly used, the methyl carbonate anion from TBAMC can also act as the nucleophile. Research has shown that chiral Co(III)salen complexes can catalyze the addition of TBAMC to racemic propylene oxide, achieving over 70% ee. acs.org This highlights the potential of using TBAMC not just as a CO2 source but also as a component in the catalytic system to influence enantioselectivity.
Catalytic Roles in Carbon Dioxide Valorization to Value-Added Chemicals
The utilization of carbon dioxide as a C1 feedstock is a cornerstone of green chemistry, aiming to mitigate its atmospheric accumulation while producing valuable chemicals. acs.orgnih.govsigmaaldrich.com Tetrabutylammonium methyl carbonate plays a direct and effective role in this endeavor.
Cycloaddition of Carbon Dioxide to Epoxides Facilitated by Tetrabutylammonium Methyl Carbonate
The synthesis of cyclic carbonates from the cycloaddition of CO2 and epoxides is a well-established method for CO2 fixation. researchgate.netresearchgate.net Tetrabutylammonium methyl carbonate can be prepared by the direct reaction of tetrabutylammonium methoxide (B1231860) with carbon dioxide. beilstein-journals.orgbeilstein-journals.org This in-situ generation or use of pre-formed TBAMC provides a soluble and reactive source of carbonate for the cycloaddition reaction in organic solvents like acetonitrile (B52724). beilstein-journals.orgbeilstein-journals.org
The reaction between TBAMC and an epoxide, often facilitated by a Lewis acid catalyst, proceeds to form the corresponding cyclic carbonate. The tetrabutylammonium cation enhances the solubility of the methyl carbonate nucleophile in the reaction medium. beilstein-journals.orgbeilstein-journals.org This approach has been shown to be effective for various epoxides, contributing to the broader applicability of CO2 valorization. researchgate.net
Contributions to Green Chemical Processes and Carbon Capture Utilization
The use of tetrabutylammonium methyl carbonate aligns with the principles of green chemistry by offering a pathway for carbon capture and utilization (CCU). beilstein-journals.org By chemically fixing CO2 into valuable products like cyclic carbonates, this method contributes to a circular carbon economy. Cyclic carbonates themselves are considered green solvents and are used as electrolytes in batteries and as precursors for polycarbonates.
Furthermore, the preparation of TBAMC from CO2 and a corresponding base represents a direct method of carbon capture. beilstein-journals.orgbeilstein-journals.org The subsequent use of TBAMC as a reagent in chemical synthesis completes the utilization aspect of CCU. This integrated approach is a significant step towards more sustainable chemical manufacturing processes.
Co-Catalytic Systems and Synergistic Effects
In the context of kinetic resolution and asymmetric cycloaddition, TBAMC works in concert with chiral Lewis acids like Co(III)salen complexes. acs.org The Lewis acid activates the epoxide towards nucleophilic attack, while the methyl carbonate anion from TBAMC acts as the ring-opening nucleophile. This dual activation model is a common strategy to achieve high efficiency and selectivity in these reactions. The choice of the cation (tetrabutylammonium) and the anion (methyl carbonate) can significantly influence the solubility and reactivity of the catalytic system, highlighting the importance of synergistic effects. beilstein-journals.orgbeilstein-journals.org
Data Tables
Table 1: Kinetic Resolution of Propylene Oxide using Tetrabutylammonium Methyl Carbonate (TBAMC)
| Catalyst System | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-Co(III)salen / TBAMC | -10 | 5 d | - | 71 |
Data sourced from research on the kinetic resolution of propylene oxide. acs.org
Interaction with Metal Complexes and Other Catalytic Species
Tetrabutylazanium methyl carbonate, a prominent member of the quaternary ammonium (B1175870) salt family, exhibits significant interactions with metal complexes and other catalytic species, often enhancing catalytic activity and selectivity through a variety of mechanisms. While direct studies focusing exclusively on the methyl carbonate salt are part of an evolving research landscape, the behavior of the tetrabutylazanium cation in the presence of metal centers is well-documented, providing a strong basis for understanding its role.
The primary function of the tetrabutylazanium cation in these systems is to act as a phase-transfer catalyst (PTC). acs.org Its lipophilic nature, owing to the four butyl groups, allows it to form ion pairs with anionic metal complexes or other anionic reagents, transporting them from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs. This is particularly crucial in reactions involving inorganic bases or metal salts that have poor solubility in organic solvents. acs.org
Furthermore, the tetrabutylazanium cation can stabilize and solubilize complex metal-containing anions, such as polyoxometalates and metal carbonyl anions. wikipedia.org This stabilization is key to keeping the metal catalyst homogeneously dispersed in the reaction medium, preventing aggregation and deactivation.
Research has also shown that the tetrabutylazanium cation can interact directly with metal surfaces and adsorbed species. For instance, in the alkaline hydrogen evolution reaction on platinum single-crystal electrodes, the addition of tetrabutylazanium cations has been observed to enhance the reaction rate. acs.org This is attributed to an interaction between the cation and adsorbed hydroxide (B78521) species on the platinum surface, influencing the electronic environment of the metal catalyst. acs.org Similarly, in the context of Na-O2 batteries, the tetrabutylazanium cation has been shown to stabilize sodium superoxide, indicating an interaction with metal ions in a non-aqueous environment. researchgate.net
The following table summarizes the observed interactions of the tetrabutylazanium cation with various catalytic species.
| Catalytic Species/System | Role of Tetrabutylazanium Cation | Observed Effect |
| Aluminium(III) Complex | Co-catalyst in CO2 cycloaddition | Increased conversion and reduced activation energy. |
| Copper(II) Salts | Promoter in C(sp3)–H acyloxylation | Improved yield of acyloxylated product and inhibition of side reactions. |
| Platinum Electrodes | Modifier in Hydrogen Evolution Reaction | Enhanced reaction activity through interaction with adsorbed species. acs.org |
| Metal Carbonyl Anions | Stabilizing counterion | Formation of lipophilic, soluble salts. wikipedia.org |
| Sodium Superoxide (Na-O2 batteries) | Stabilizing agent | Facilitates the solution-mediated pathway. researchgate.net |
Bifunctional Catalysis Involving Quaternary Ammonium Moieties
A significant advancement in the understanding of tetrabutylazanium salts as catalysts is the recognition of their capacity for bifunctional catalysis. In this mode, both the cation and the anion of the salt participate actively and synergistically in the catalytic cycle, rather than the cation merely acting as a passive phase-transfer agent.
The key to this bifunctionality lies in the structure of the tetrabutylazanium cation itself. The positive charge is not localized on the central nitrogen atom but is dispersed over the α-hydrogen atoms of the butyl groups. rsc.org This creates an anion-binding site, allowing the cation to act as a hydrogen-bond donor. nih.govnii.ac.jp This hydrogen-bonding capability enables the cation to activate electrophilic substrates, such as the carbonyl group in esters or epoxides, making them more susceptible to nucleophilic attack. nih.gov
Simultaneously, the anion of the salt (in this case, methyl carbonate) can act as the nucleophile or as a base to generate the active nucleophile. For example, in the synthesis of cyclic carbonates from epoxides and carbon dioxide, the bicarbonate anion (formed from the reaction of a hydroxide precursor with CO2) acts as the nucleophile that attacks the epoxide ring. rsc.org The tetrabutylazanium cation then stabilizes the resulting anionic alkoxide intermediate through hydrogen bonding. rsc.org
This cooperative mechanism, where the cation activates the electrophile and the anion acts as or generates the nucleophile, is the essence of bifunctional catalysis by quaternary ammonium salts. Mechanistic studies on the ring-opening polymerization of salicylate (B1505791) cyclic esters using tetrabutylammonium chloride have provided clear evidence for this synergistic action, where the cation interacts with the carbonyl group of the substrate via non-classical hydrogen bonding. nih.gov
The table below outlines the dual roles of the components of tetrabutylazanium salts in bifunctional catalysis.
| Component | Catalytic Function | Mechanism of Action |
| Tetrabutylazanium Cation | Electrophile Activation (Hydrogen-Bond Donor) | Interacts with and polarizes substrates (e.g., carbonyl groups) through hydrogen bonding with its α-hydrogens, stabilizing anionic transition states. rsc.orgnih.gov |
| Anion (e.g., Methyl Carbonate) | Nucleophile or Base | Acts as the primary nucleophile or deprotonates a pro-nucleophile to initiate the reaction. |
This bifunctional nature allows for the rational design of catalytic systems where both components of the salt are tailored for a specific transformation, leading to enhanced reaction rates and selectivities under mild, often metal-free, conditions. researchgate.netrsc.org
Electrochemical Investigations and Applications of Tetrabutylazanium Methyl Carbonate
Direct Electrochemical Generation of Organic Carbonates
The direct electrochemical synthesis of organic carbonates represents a promising green alternative to traditional methods that often rely on hazardous reagents like phosgene (B1210022). beilstein-journals.org Tetrabutylammonium (B224687) methyl carbonate plays a pivotal role in these electrochemical strategies.
Dehydrogenative Coupling Reactions via Anodic Oxidation
Anodic oxidation provides a pathway for the dehydrogenative coupling of aromatic compounds with the methyl carbonate anion, leading to the formation of aryl methyl carbonates. In this process, the aromatic substrate is oxidized at the anode to generate a reactive intermediate, which is then trapped by the nucleophilic methyl carbonate. beilstein-journals.orgbeilstein-journals.org
A notable example is the electrochemical synthesis of mesityl methyl carbonate. beilstein-journals.orgbeilstein-journals.org Studies have shown that the choice of electrode material is critical, with boron-doped diamond (BDD) anodes being particularly effective for the C-H activation of non-functionalized arenes. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This is attributed to the high anodic potential window of BDD, which allows for the oxidation of simple aromatic systems that would otherwise lead to electrode fouling on materials like graphite (B72142) or platinum. beilstein-journals.orgbeilstein-journals.org The use of acetonitrile (B52724) as a solvent is also crucial as it can tolerate the highly positive potentials required for these transformations. beilstein-journals.orgbeilstein-journals.org
The reaction involves the direct C-H activation of the aromatic ring, a challenging yet highly desirable transformation in organic synthesis. beilstein-journals.orgbeilstein-journals.org The tetrabutylammonium cation is essential for ensuring the solubility of the methyl carbonate salt in the organic electrolyte system. beilstein-journals.orgbeilstein-journals.org
Electrochemical Functionalization of Aromatic Hydrocarbons
The electrochemical functionalization of aromatic hydrocarbons using tetrabutylammonium methyl carbonate extends beyond simple C-H activation. Initial investigations into the anodic electrolysis of benzene (B151609) in the presence of the methyl carbonate salt did not yield the desired organic carbonate, likely due to polymerization and the formation of quinoidal products from residual water. beilstein-journals.org
However, experiments with xylene showed evidence of both core and side-chain functionalization, although only in trace amounts. beilstein-journals.orgbeilstein-journals.org A significant breakthrough was achieved with mesitylene (B46885), which, due to its equivalent aromatic positions, allowed for a more selective process and resulted in a 21% yield of mesityl methyl carbonate as determined by ¹H NMR analysis on a 0.5 mmol scale. beilstein-journals.org This demonstrates the potential for selective functionalization of specific aromatic systems. The process is highly dependent on the substrate, with symmetrically substituted arenes showing the best selectivity. beilstein-journals.org
Electrochemical Behavior as Supporting Electrolyte and Nucleophile
A key feature of tetrabutylammonium methyl carbonate is its ability to function simultaneously as a supporting electrolyte and a nucleophile. beilstein-journals.orgbeilstein-journals.org This dual role simplifies the electrolyte system but can also introduce complexities in process optimization. beilstein-journals.org
Voltammetric Studies and Determination of Oxidation Potentials in Electrolyte Systems
Cyclic voltammetry studies have been instrumental in understanding the electrochemical behavior of systems containing tetrabutylammonium methyl carbonate. beilstein-journals.org In a solution of acetonitrile, the electrolyte itself begins to decompose at approximately 1.4 V. beilstein-journals.org When mesitylene is introduced, its oxidation potential is observed at 1.75 V in a standard tetrabutylammonium tetrafluoroborate (B81430) (NBu₄BF₄) solution. beilstein-journals.org
Interestingly, in the presence of tetrabutylammonium methyl carbonate, the decomposition of the electrolyte is suppressed upon the addition of mesitylene. beilstein-journals.org Instead, a slight increase in current is observed, which is an overlap of the oxidation of both mesitylene and the electrolyte. beilstein-journals.org This suggests that mesitylene is oxidized preferentially, a crucial factor for the success of the desired C-H functionalization reaction. beilstein-journals.orgbeilstein-journals.org
Influence of Electrolyte Concentration and Electrode Materials on Electrochemical Efficiency
The efficiency of electrochemical reactions utilizing tetrabutylammonium methyl carbonate is highly sensitive to both the electrolyte concentration and the choice of electrode material. beilstein-journals.orgbeilstein-journals.org
Electrolyte Concentration: Research has revealed that a very narrow concentration window of approximately 0.1 M is optimal for product generation in the electrochemical synthesis of mesityl methyl carbonate. beilstein-journals.orgbeilstein-journals.org Counterintuitively, increasing the concentration of the carbonate nucleophile, which might be expected to enhance the reaction rate, led to no conversion. beilstein-journals.org This highlights the complex interplay of factors in the electrochemical cell.
Electrode Materials: The choice of anode material has a profound impact on the success of these reactions. Studies have shown that for the dehydrogenative functionalization of mesitylene, only boron-doped diamond (BDD) anodes in acetonitrile solvent resulted in a successful conversion. beilstein-journals.orgbeilstein-journals.org Other electrode materials failed to produce the desired product, which is consistent with the high potential range accessible with the BDD-acetonitrile combination. beilstein-journals.orgbeilstein-journals.org The use of BDD electrodes is advantageous due to their wide potential window and resistance to fouling, which is a common issue with other anode materials like graphite and platinum at high positive potentials. beilstein-journals.orgresearchgate.net
Process Optimization in Electrochemical Systems
Optimizing electrochemical processes that use tetrabutylammonium methyl carbonate requires careful consideration of several parameters. The distance between the electrodes has been identified as a significant factor affecting the yield of the desired product. beilstein-journals.orgbeilstein-journals.org For the synthesis of mesityl methyl carbonate, adjusting the electrode distance was a key step in achieving an isolated yield of 18%. beilstein-journals.org
The sensitive influence of the carbonate nucleophile, which acts as both the nucleophile and the supporting electrolyte, makes optimization challenging. beilstein-journals.org The exact reasons for the observed effects of concentration and electrode distance are still under investigation. beilstein-journals.org
Below is a table summarizing the key findings from optimization studies for the electrochemical synthesis of mesityl methyl carbonate.
| Parameter | Optimal Condition/Observation | Impact on Reaction |
| Electrolyte Concentration | ~0.1 M | Higher concentrations resulted in no product formation. beilstein-journals.org |
| Anode Material | Boron-Doped Diamond (BDD) | Essential for successful conversion; other materials were ineffective. beilstein-journals.orgbeilstein-journals.org |
| Solvent | Acetonitrile | Necessary to tolerate the high positive potentials required. beilstein-journals.orgbeilstein-journals.org |
| Substrate | Mesitylene | Equivalent aromatic positions led to higher selectivity and yield. beilstein-journals.org |
| Electrode Distance | Optimized for each setup | Significantly affects product yield. beilstein-journals.org |
Solvent Effects and Reaction Parameter Tuning in Electrolysis
Research into the electrochemical generation of organic carbonates has highlighted the utility of tetrabutylazanium methyl carbonate in acetonitrile. beilstein-journals.org In such systems, it serves as the source of the methyl carbonate moiety. The solvent, typically a polar aprotic solvent like acetonitrile, is crucial for dissolving the electrolyte and the substrate, ensuring sufficient ionic conductivity for the electrochemical process to occur. beilstein-journals.orgresearchgate.net The choice of solvent can also influence the stability of the reactive intermediates generated at the electrodes. While acetonitrile is a common choice, the principles of electrolyte-solvent interactions suggest that other organic solvents could be employed, with their dielectric constant and viscosity affecting ionic mobility and association. researchgate.netmdpi.comresearchgate.net
The optimization of reaction parameters is critical for maximizing the efficiency of the electrolysis process. Key parameters that are typically screened include current density, the amount of charge passed, and the concentration of reactants. beilstein-journals.orgmdpi.com For instance, in the synthesis of mesityl methyl carbonate from mesitylene using tetrabutylazanium methyl carbonate, a specific current density and a defined amount of charge are applied to drive the reaction. beilstein-journals.org The current density directly impacts the rate of the electrochemical reaction, while the total charge passed (measured in Faradays per mole of substrate) determines the extent of conversion. beilstein-journals.org
A general procedure for parameter screening involves using small-scale electrolysis cells, such as 5 mL Teflon cells, where solutions of the substrate and tetrabutylazanium methyl carbonate in a suitable solvent are electrolyzed under varied conditions. beilstein-journals.org The outcomes are then analyzed to determine the optimal set of parameters. This systematic approach allows researchers to identify the conditions that lead to the highest yield and purity of the desired product. beilstein-journals.org The stability of the electrolyte itself is also a consideration; cyclic voltammetry studies have shown that in acetonitrile, tetrabutylazanium methyl carbonate begins to decompose at approximately 1.4 V. However, the presence of a substrate like mesitylene can suppress this decomposition. beilstein-journals.org
The following table summarizes the parameters used in a specific electrochemical application of tetrabutylazanium methyl carbonate:
Electrode Distance and Cell Design Considerations for Scalability
For scalability, the design of the electrolysis cell must be optimized. While simple undivided cells, such as beaker-type or Teflon cells, are suitable for initial screening and small-scale synthesis, larger-scale production often requires more sophisticated designs. beilstein-journals.org Undivided cells are simpler in construction but can sometimes lead to side reactions if the products formed at one electrode are not stable and can react at the counter electrode. Divided cells, which incorporate a membrane or diaphragm to separate the anolyte and catholyte compartments, can prevent such unwanted reactions but add to the complexity and cost of the system.
The choice of electrode material is also a key aspect of cell design. Materials like boron-doped diamond and glassy carbon have been used as both anode and cathode materials in the electrolysis of tetrabutylazanium methyl carbonate. beilstein-journals.org The selection of electrode material is based on its catalytic activity, stability under the reaction conditions, and cost. For scalable applications, the electrodes should have a large surface area to support high currents and should be robust to ensure a long operational lifetime. researchgate.netrsc.org
The following table outlines the cell design parameters used in a scaled-up laboratory synthesis utilizing tetrabutylazanium methyl carbonate:
Theoretical and Computational Studies of Tetrabutylazanium Methyl Carbonate Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations have been instrumental in mapping out the energetic landscapes of reactions catalyzed by quaternary ammonium (B1175870) salts, including those analogous to tetrabutylazanium methyl carbonate. These studies have elucidated the intricate details of catalytic cycles, identified key transition states, and provided a molecular-level understanding of the reaction pathways.
Elucidation of Catalytic Cycles and Transition States
Theoretical studies on the cycloaddition of carbon dioxide to epoxides, a reaction where tetrabutylammonium (B224687) salts are effective catalysts, have detailed a plausible catalytic cycle. While specific data for the methyl carbonate anion is limited, studies on similar systems with halide anions offer a strong comparative framework. The catalytic cycle is generally understood to proceed through the following key steps:
Epoxide Activation: The initial step involves the activation of the epoxide ring. In the context of tetrabutylazanium methyl carbonate, the tetrabutylammonium cation can act as a Lewis acid, interacting with the oxygen atom of the epoxide. This interaction polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack.
Nucleophilic Attack: The methyl carbonate anion acts as a nucleophile, attacking one of the carbon atoms of the activated epoxide ring. This results in the ring-opening of the epoxide and the formation of an alkoxy intermediate.
Carbon Dioxide Insertion: Subsequently, the alkoxide intermediate attacks a molecule of carbon dioxide. This step leads to the formation of a carbonate species.
Intramolecular Cyclization and Catalyst Regeneration: The final step involves an intramolecular cyclization of the carbonate species to form the corresponding cyclic carbonate product. This step regenerates the tetrabutylazanium methyl carbonate catalyst, allowing it to re-enter the catalytic cycle.
DFT calculations have been employed to determine the geometries and energies of the reactants, intermediates, transition states, and products for each of these steps. The transition states are critical points on the potential energy surface that connect the intermediates and represent the energy barriers for each elementary step.
| Reaction Step | Description | Key Interacting Species | Anticipated Role of DFT |
| 1. Epoxide Activation | Lewis acidic interaction of the cation with the epoxide oxygen. | Tetrabutylazanium cation, Epoxide | Calculation of binding energy and analysis of charge distribution. |
| 2. Nucleophilic Attack | Attack of the methyl carbonate anion on the epoxide carbon. | Methyl carbonate anion, Activated epoxide | Location of the transition state for ring-opening. |
| 3. CO2 Insertion | Attack of the resulting alkoxide on a CO2 molecule. | Alkoxide intermediate, Carbon dioxide | Determination of the energy barrier for carboxylation. |
| 4. Cyclization | Intramolecular cyclization to form the product and regenerate the catalyst. | Open-chain carbonate intermediate | Identification of the transition state for ring-closure. |
This table is a generalized representation based on analogous systems and theoretical principles.
Computational Insights into Activation Processes and Selectivity
The tetrabutylammonium cation, beyond its role as a phase-transfer agent, can actively participate in the reaction mechanism. Molecular orbital calculations have shown that the positive charge on the tetrabutylammonium cation is not localized on the nitrogen atom but is delocalized over the adjacent methylene (B1212753) groups. This delocalization imparts an acidic character to the α-methylene protons, enabling them to act as hydrogen-bond donors. This hydrogen-bonding capability can contribute to the activation of the epoxide by stabilizing the transition state.
DFT studies on the cycloaddition of CO2 to substituted epoxides have also shed light on the regioselectivity of the reaction. The nucleophilic attack of the methyl carbonate anion can occur at either of the two carbon atoms of the epoxide ring. The preferred pathway is determined by the relative energies of the two possible transition states. Electronic and steric factors of the substituent on the epoxide ring influence the stability of these transition states, and DFT calculations can predict the favored regioisomer.
| Factor | Computational Insight | Impact on Reactivity/Selectivity |
| Cationic Structure | Delocalization of positive charge and acidity of α-methylene protons. | Enhanced activation of the epoxide through hydrogen bonding. |
| Anionic Nucleophilicity | The reactivity of the methyl carbonate anion. | Governs the rate of the initial ring-opening step. |
| Epoxide Substituents | Electronic and steric effects on the epoxide ring. | Determines the regioselectivity of the nucleophilic attack. |
This table summarizes key insights derived from computational studies on related quaternary ammonium salt-catalyzed reactions.
Molecular Modeling of Reactivity and Intermolecular Interactions
Molecular modeling techniques, including molecular dynamics (MD) simulations, offer a dynamic perspective on the reactivity and intermolecular interactions of tetrabutylazanium methyl carbonate. While extensive MD simulations specifically for this compound are not widely published, the principles can be inferred from studies on similar ionic liquids and catalyst systems.
MD simulations can model the behavior of the tetrabutylazanium and methyl carbonate ions in solution, providing information on their solvation, aggregation, and diffusion. These simulations can reveal how the ions interact with each other and with reactant molecules, such as epoxides and carbon dioxide.
The intermolecular interactions between the tetrabutylazanium cation and the epoxide are of particular interest. As suggested by DFT calculations, the cation can form a pre-reaction complex with the epoxide. MD simulations can explore the dynamics of this complex formation and the orientation of the reactants, which can influence the subsequent nucleophilic attack.
Furthermore, molecular modeling can be used to study the interactions within the catalytic system at a larger scale. For instance, in a biphasic system, MD simulations can model the partitioning of the catalyst between the two phases and its behavior at the interface. This is particularly relevant for understanding the role of tetrabutylammonium salts as phase-transfer catalysts.
The combination of DFT calculations and molecular modeling provides a powerful toolkit for a comprehensive understanding of the reactivity of tetrabutylazanium methyl carbonate. While DFT provides detailed energetic and electronic information about the reaction mechanism at a molecular level, MD simulations can offer insights into the dynamic and macroscopic behavior of the catalytic system.
Emerging Research Directions and Future Prospects for Tetrabutylazanium Methyl Carbonate
Expansion of Substrate Scope and Reaction Diversity in Synthetic Applications
A primary focus of current research is to widen the range of substrates and chemical transformations that can be effectively mediated by tetrabutylazanium methyl carbonate. Its efficacy as a metal-free catalyst is particularly notable in transesterification and methylation reactions.
Recent studies have demonstrated the exceptional ability of tetrabutylazanium methyl carbonate to catalyze the transesterification of a diverse array of esters and alcohols. researchgate.netrsc.orgnagoya-u.ac.jp A significant advantage of this catalyst is its tolerance to various functional groups that typically deactivate conventional metal catalysts through chelation. researchgate.netnagoya-u.ac.jp This includes challenging substrates such as amino alcohols, diols, triols, and complex molecules like sugar derivatives and alkaloids. researchgate.netrsc.org The in situ generation of highly active tetrabutylammonium (B224687) alkoxides from the reaction of tetrabutylazanium methyl carbonate with the alcohol is key to its broad applicability. researchgate.netnagoya-u.ac.jp
The following table summarizes the successful application of a related tetramethylammonium (B1211777) methyl carbonate catalyst in the transesterification of various methyl esters with different alcohols, showcasing the broad substrate scope.
| Methyl Ester Substrate | Alcohol Substrate | Product | Yield (%) |
|---|---|---|---|
| Methyl Benzoate | Benzyl Alcohol | Benzyl Benzoate | 95 |
| Methyl p-Toluate | 1-Octanol | Octyl p-Toluate | 98 |
| Dimethyl Terephthalate | Ethylene Glycol | Poly(ethylene terephthalate) precursor | High |
| Methyl Oleate | Methanol (B129727) (for biodiesel production) | Fatty Acid Methyl Esters | High |
| Methyl Acetoacetate | Isopropanol | Isopropyl Acetoacetate | 89 |
Furthermore, tetrabutylazanium methyl carbonate and its analogs have been effectively used as methylating agents for phenols and carboxylic acids, offering a safer and milder alternative to hazardous reagents like methyl halides and dimethyl sulfate. acs.org The combination of tetrabutylammonium chloride with potassium carbonate has been shown to be an effective catalytic system for the methyl esterification of a variety of carboxylic acids using dimethyl carbonate as the methyl source. acs.org The steric and electronic properties of the carboxylic acid substrates have been shown to influence the reaction efficiency.
The table below illustrates the methylation of various carboxylic acids using a K₂CO₃/tetrabutylammonium chloride system with dimethyl carbonate. acs.org
| Carboxylic Acid Substrate | Product | Yield (%) |
|---|---|---|
| Benzoic Acid | Methyl Benzoate | 89 |
| o-Toluic Acid | Methyl o-Toluate | 85 |
| Phenylacetic Acid | Methyl Phenylacetate | 92 |
| Cinnamic Acid | Methyl Cinnamate | 91 |
| p-Methoxybenzoic Acid | Methyl p-Methoxybenzoate | 94 |
Development of Novel Catalyst Systems Integrating Tetrabutylazanium Methyl Carbonate Moieties
While tetrabutylazanium methyl carbonate is highly effective as a homogeneous catalyst, a significant area of emerging research is the development of heterogeneous catalyst systems that incorporate the tetrabutylammonium cation and a carbonate or related basic anion. The goal is to combine the high activity and selectivity of the catalyst with the practical advantages of heterogeneous systems, such as ease of separation and recyclability.
One promising approach is the immobilization of the tetrabutylammonium moiety onto solid supports like polymers. Although specific research on polymer-supported tetrabutylammonium methyl carbonate is limited, related systems with polymer-bound tetraalkylammonium carbonates are commercially available, indicating the feasibility of this strategy. youtube.com A patent has described the potential for creating such catalysts by quaternizing a polymer containing a tertiary amine with a dialkylcarbonate. googleapis.com This would result in a solid-supported catalyst that retains the essential catalytic features of the tetrabutylammonium carbonate structure.
Another avenue of exploration is the design of bifunctional catalysts where the tetrabutylammonium cation acts in concert with another functional group to enhance catalytic performance. Research on tetrabutylammonium halides has shown that the cation can work synergistically with the halide anion. acs.org The tetrabutylammonium cation can interact with and activate carbonyl groups through non-classical hydrogen bonding, while the anion participates in the reaction mechanism. acs.org This concept of bifunctional catalysis could be extended to systems where the methyl carbonate anion is the active base, potentially leading to catalysts with enhanced activity and selectivity for a wider range of reactions.
While the development of catalyst systems with integrated tetrabutylazanium methyl carbonate moieties is still in its early stages, the foundational research on related supported and bifunctional catalysts suggests that this is a fruitful area for future investigation.
Advanced Methodologies for Enhanced Efficiency and Selectivity in Chemical Transformations
A key driver in the research on tetrabutylazanium methyl carbonate is the development of more sustainable and efficient chemical processes. This involves optimizing reaction conditions and methodologies to maximize catalyst performance.
A significant advantage of using tetrabutylazanium methyl carbonate is the ability to conduct reactions under mild conditions, often at or near room temperature and at atmospheric pressure. This contrasts with many traditional catalytic systems that require high temperatures and pressures, leading to energy savings and a reduced environmental footprint. nih.gov
The metal-free nature of tetrabutylazanium methyl carbonate is another crucial aspect of its efficiency and selectivity. researchgate.netrsc.orgnagoya-u.ac.jp By avoiding the use of metal catalysts, issues related to metal contamination of the final product are eliminated, which is particularly important in the synthesis of pharmaceuticals and fine chemicals. Furthermore, it circumvents the problem of catalyst deactivation by chelating substrates, which is a common issue with metal-based catalysts. researchgate.netnagoya-u.ac.jp
The reusability of the catalyst is a cornerstone of sustainable chemistry. Studies have shown that tetramethylammonium methyl carbonate can be recovered and reused for multiple reaction cycles without a significant loss of activity, making the process more economical and reducing waste. researchgate.netrsc.org
Optimizing reaction parameters such as solvent, temperature, and catalyst loading is crucial for enhancing selectivity. For instance, in the methylation of carboxylic acids using dimethyl carbonate, the choice of solvent and the reaction temperature were found to be critical factors in achieving high yields and minimizing side reactions. acs.org The use of tetrabutylammonium chloride as a phase-transfer catalyst in this system also serves to increase the reaction temperature, which is necessary for the methylation to proceed efficiently. acs.org
The following table provides a comparative overview of reaction conditions for transesterification, highlighting the advantages of tetrabutylazanium methyl carbonate-related systems.
| Catalyst System | Temperature (°C) | Pressure | Key Advantages |
|---|---|---|---|
| Tetrabutylazanium Methyl Carbonate (or analogue) | Room Temp. to 110 | Atmospheric | Metal-free, reusable, mild conditions, broad substrate scope researchgate.netrsc.org |
| K₂CO₃/Tetrabutylammonium Chloride | ~130-190 | Atmospheric | Milder than autoclave methods, avoids toxic co-solvents acs.org |
| Traditional Acid/Base Catalysts (e.g., H₂SO₄, NaOH) | Variable (often elevated) | Atmospheric | Well-established, but can be corrosive and produce waste salts |
| Organometallic Catalysts (e.g., Tin compounds) | Often elevated | Variable | High activity, but potential for metal contamination and catalyst deactivation |
Q & A
Q. What are the established synthesis methods for methyl carbonate derivatives, and how do reaction conditions influence yield?
Methyl carbonate derivatives, such as methyl phenyl carbonate, are typically synthesized via transesterification between dimethyl carbonate (DMC) and phenol, catalyzed by organometallic or Lewis acid catalysts. For example, titanium- or lead-based catalysts (e.g., β-PbO) are effective for disproportionation reactions . Key variables include temperature (optimized at 160–180°C), catalyst loading (1–5 mol%), and molar ratios of reactants (DMC:phenol = 1:2–1:3). Kinetic studies show that reaction rates depend on the catalyst’s ability to stabilize intermediates like tetrahedral alkoxide species .
Q. How can tetrabutylazanium salts be utilized as phase-transfer catalysts in carbonate synthesis?
Tetrabutylazanium salts (e.g., tetrabutylammonium bromide, TBAB) act as phase-transfer catalysts in biphasic systems, enhancing nucleophilic substitution or transcarbonation reactions. For instance, TBAB facilitates the synthesis of allyl-functionalized carbonates by transferring reactive anions (e.g., bromide) between aqueous and organic phases, improving reaction efficiency . Optimal concentrations range from 0.1–0.3 M, with reaction times reduced by 30–50% compared to non-catalyzed systems .
Q. What safety protocols are critical when handling tetrabutylazanium salts in laboratory settings?
Tetrabutylazanium salts (e.g., tetrabutylammonium perchlorate) are oxidizing solids and require storage in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption and decomposition. Safety measures include:
- Using explosion-proof equipment for reactions involving high temperatures (>100°C).
- Avoiding contact with reducing agents (e.g., metal powders) to prevent violent redox reactions .
- Emergency procedures: Immediate rinsing with water for skin/eye exposure and consultation with a physician .
Advanced Research Questions
Q. How do computational studies inform the design of catalysts for methyl carbonate disproportionation?
Density Functional Theory (DFT) simulations reveal that PbO-ZrO₂ catalysts stabilize the transition state in methyl phenyl carbonate disproportionation by lowering the activation energy (ΔG‡ ≈ 85 kJ/mol). The ZrO₂ support enhances PbO’s Lewis acidity, promoting nucleophilic attack on the carbonyl carbon . Experimental validation shows a 92% yield of diphenyl carbonate under optimized conditions (180°C, 6 h) .
Q. What mechanisms explain contradictory data on tetrabutylazanium salt stability in different solvents?
Discrepancies in stability arise from solvent polarity and counterion effects. For example, tetrabutylammonium nitrate decomposes in polar aprotic solvents (e.g., DMF) at 80°C due to nitrate ion oxidation, while it remains stable in dichloromethane. UV-Vis and NMR spectroscopy are recommended to monitor degradation pathways, particularly for perchlorate or bromide salts .
Q. How can reaction kinetics be modeled for transesterification processes involving methyl carbonate intermediates?
Pseudo-homogeneous kinetic models are applied, where the rate equation incorporates terms for catalyst concentration ([Cat]) and substrate activities. For DMC-phenol transesterification, the rate law is:
Activation energies (Eₐ) range from 60–75 kJ/mol, determined via Arrhenius plots from GC-MS data .
Methodological Guidance
Q. What analytical techniques are optimal for characterizing methyl carbonate derivatives?
- GC-MS : Quantifies reaction mixtures and identifies byproducts (e.g., anisole) with detection limits <1 ppm .
- ¹³C NMR : Confirms carbonate formation via characteristic carbonyl peaks at δ 150–155 ppm .
- In situ FTIR : Tracks intermediate species (e.g., methoxycarbonyl groups) during transesterification .
Q. How to resolve discrepancies in reported catalytic efficiencies for tetrabutylazanium salts?
Contradictions often stem from solvent or substrate purity. Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
